5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Description
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C11H13NO/c1-13-8-2-3-9-10-4-7(10)6-12-11(9)5-8/h2-3,5,7,10,12H,4,6H2,1H3 |
InChI Key |
RHWFVVZLFDSSQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CC3CN2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
General Synthetic Strategy
The synthesis of cyclopropa[c]quinolines typically involves the following key steps:
- Preparation of suitably functionalized tetrahydroquinoline precursors.
- Introduction of the cyclopropane ring via intramolecular cyclopropanation.
- Functional group manipulations to install substituents such as the methoxy group at the 5-position.
The cyclopropanation is often mediated by reagents such as diazomethane or phosphorus(III)-based catalysts, enabling the formation of the strained cyclopropane ring fused to the quinoline framework.
Specific Methodologies
Phosphorus(III)-Mediated Intramolecular Cyclopropanation
A notable method for preparing cyclopropa[c]quinolines involves the use of phosphorus(III) reagents to mediate intramolecular cyclopropanation of substrates bearing appropriate leaving groups and olefinic bonds. This method is metal-free and has been reported to yield cyclopropaquinoline derivatives in high purity and yield.
Procedure Summary:
- Starting materials such as ethyl (E)-4-(2-(2-ethoxy-2-oxoacetyl)phenoxy)but-2-enoate derivatives are prepared by alkylation reactions using potassium carbonate or cesium carbonate as bases in acetone solvent.
- These substrates undergo intramolecular cyclopropanation mediated by chiral phosphines (e.g., P11a, P21b) to form the cyclopropaquinoline core.
- The reaction is monitored by thin-layer chromatography (TLC) and purified by column chromatography using petroleum ether/ethyl acetate mixtures.
| Substrate Code | Yield (%) | Physical State | Melting Point (°C) | Rf (PE:EA) | Key Spectroscopic Data (1H NMR, ppm) |
|---|---|---|---|---|---|
| 1a | 89 | Yellow oil | N/A | 0.25 | 7.82 (d, J=8.4 Hz, 1H), 4.78 (dd, 2H) |
| 1r | 88 | Yellow oil | N/A | 0.20 | 7.82 (d, J=8.4 Hz, 1H), 3.78 (s, 3H) |
Note: PE = Petroleum Ether; EA = Ethyl Acetate
This approach was reported to afford the cyclopropaquinoline derivatives in yields up to 91%, with high selectivity and purity.
Diazomethane-Mediated Cyclopropanation
Another classical approach involves cyclopropanation using diazomethane in the presence of water, which has been applied to related cyclopropa[b]quinoline systems and can be adapted for cyclopropa[c]quinolines.
- The reaction involves treating N-protected tetrahydroquinoline derivatives with diazomethane.
- The cyclopropanation proceeds via carbene insertion into the double bond.
- This method has been shown to yield methyl 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate derivatives, which are structurally related and provide insight into the cyclopropanation mechanism applicable to the c-quinoline isomer.
Reductive Cyclization and Domino Reactions
Recent literature reviews highlight domino or cascade reaction strategies to construct tetrahydroquinoline frameworks, which can be extended to cyclopropaquinolines by incorporating cyclopropanation steps.
- Reductive amination followed by intramolecular nucleophilic aromatic substitution (S_NAr) ring closure yields tetrahydroquinoline intermediates.
- Subsequent cyclopropanation or ring closure steps form the fused cyclopropaquinoline ring system.
- These methods achieve high yields (58%–98%) and excellent stereoselectivity, often favoring trans-fused ring junctions due to steric directing effects of substituents such as esters.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| P(III)-Mediated Cyclopropanation | Chiral phosphines, acetone, K2CO3/Cs2CO3 | 88–91 | Metal-free, high selectivity | Requires preparation of substrates |
| Diazomethane Cyclopropanation | Diazomethane, water | Moderate | Direct carbene insertion | Diazomethane handling hazards |
| Reductive Cyclization + Domino | Hydrogenation, Pd/C, reductive amination | 58–98 | One-step, stereoselective | Substrate-specific conditions |
Detailed Research Outcomes
- The phosphorus(III)-mediated cyclopropanation method provides a robust route to this compound derivatives with yields consistently above 85%, confirmed by spectroscopic analyses including ^1H NMR and HRMS.
- The stereochemical outcome is influenced by substituents and reaction conditions, with chiral phosphines enabling enantioselective synthesis.
- Diazomethane methods, while classical, are less commonly used due to safety concerns but remain valuable for mechanistic studies and related analogues.
- Domino reaction strategies offer efficient routes to the tetrahydroquinoline core, which can be further functionalized to the cyclopropaquinoline structure, providing potential for scale-up and diversity-oriented synthesis.
Chemical Reactions Analysis
5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline and analogous compounds:
Key Comparative Insights:
Structural Complexity :
- The cyclopropane ring in the target compound introduces ring strain compared to the more relaxed cyclopentane or piperazine systems . This strain may affect stability but could enhance binding affinity in biological targets.
- Substituent Position : Unlike chloroquine’s 4-position substitution, the 5-methoxy group in the target compound may alter electronic distribution and steric accessibility .
Synthetic Methods: Cyclopropane-fused quinolines often require specialized cyclization techniques, whereas cyclopentaquinolines (e.g., 4a) are synthesized via MnO₂ oxidation of precursors .
Functional Implications: Solubility: The methoxy group’s electron-donating nature may reduce aqueous solubility compared to carboxylic acid-containing analogs (e.g., ±-7b) . Bioactivity: While chloroquine’s 4-piperazine substituent is critical for antimalarial activity, the target compound’s 5-methoxy group and cyclopropane ring could redirect bioactivity toward novel targets (e.g., enzymes or receptors sensitive to strained systems) .
Stability and Storage: Brominated analogs (e.g., 5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline) demonstrate stability at room temperature under inert conditions, suggesting similar handling requirements for the methoxy derivative .
Research Findings and Implications
- Cyclopropane vs. Larger Rings : Cyclopropane’s strain may confer unique reactivity (e.g., susceptibility to ring-opening reactions) compared to cyclopentane or piperazine systems, which are more conformationally flexible .
Biological Activity
5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.
The compound has a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol. Notable physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 287.3 ± 39.0 °C (Predicted) |
| Density | 1.130 ± 0.06 g/cm³ (20 °C) |
| pKa | 4.51 ± 0.20 (Predicted) |
These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications .
Biological Activities
Research indicates that derivatives of quinoline compounds, such as this compound, may possess a range of biological activities including:
- Anticancer Activity : Quinoline derivatives have shown potential in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated cytotoxicity against various cancer cell lines such as colorectal cancer HCT116 and Caco-2 cells .
- Antimicrobial Properties : Compounds within the quinoline family have been noted for their antibacterial and antifungal activities . The methoxy group in the structure may enhance these properties by influencing the compound's interaction with biological targets.
Case Studies and Research Findings
- Antiproliferative Effects : A study highlighted that quinoline derivatives exhibit significant antiproliferative effects against multiple cancer cell lines. For example, a related compound showed an IC50 value of 0.35 µM against HCT116 cells, indicating potent anticancer activity .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with DNA or inhibition of key enzymes involved in cell proliferation. For instance, some studies suggest that quinoline derivatives can intercalate into DNA or inhibit topoisomerase II activity .
- Synthesis and Structural Characterization : The synthesis of this compound can be achieved through various organic synthesis methods. Its unique cyclopropane ring fused to a quinoline framework contributes to its reactivity and potential biological activity.
Future Directions
Continued research is warranted to explore the full therapeutic potential of this compound and its derivatives. Investigations into its pharmacokinetics, optimal dosing strategies, and comprehensive biological profiling are essential for advancing its application in drug development.
Q & A
Q. What are the optimal synthetic routes for 5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves cyclopropanation of quinoline precursors. Key strategies include:
- Cyclopropane ring formation : Reacting 1,2-diphenylcyclopropyl derivatives with N-benzylideneaniline in the presence of ZnCl₂, which facilitates cyclopropane integration via a proposed [3+2] cycloaddition mechanism .
- Pd-catalyzed cross-coupling : For introducing methoxy groups, PdCl₂(PPh₃)₂/PCy₃ systems enable Suzuki-Miyaura coupling with methoxyphenyl boronic acids (yields ~70-85%) .
- Microwave-assisted synthesis : Reduces reaction time and improves purity (e.g., 10-minute reactions at 120°C) .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclopropanation | ZnCl₂, 80°C, 12 h | 65 | 90 | |
| Pd-catalyzed coupling | PdCl₂(PPh₃)₂, DMF, 24 h | 82 | 95 | |
| Microwave-assisted | Cu(I), 120°C, 10 min | 78 | 98 |
Q. How can researchers characterize the stereochemistry and structural conformation of this compound?
Methodological Answer:
- X-ray crystallography : Resolves cyclopropane ring geometry and methoxy group orientation. For example, fused pyrido[3,2,1-ij]quinoline systems show planar quinoline rings with dihedral angles <5° .
- NMR spectroscopy : ¹H-NMR coupling constants (e.g., J = 8–10 Hz for cyclopropane protons) confirm ring strain and stereochemistry .
- Computational modeling : Density Functional Theory (DFT) predicts bond angles and electronic properties, validated against experimental data .
Q. What purification techniques are effective post-synthesis?
Methodological Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for separating cyclopropane-containing intermediates (Rf = 0.4–0.6) .
- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity for biological assays .
Advanced Research Questions
Q. What is the mechanistic rationale behind cyclopropane ring formation in this compound’s synthesis?
Methodological Answer: Quantum-chemical calculations suggest a stepwise mechanism:
Electrophilic activation : ZnCl₂ polarizes the cyclopropane ring, stabilizing a carbocation intermediate.
Nucleophilic attack : The quinoline nitrogen attacks the carbocation, forming the fused cyclopropa[c]quinoline system .
Kinetic studies show a second-order dependence on cyclopropane and imine concentrations, supporting a concerted transition state .
Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact biological activity and physicochemical properties?
Methodological Answer:
- Biological activity : Methoxy groups enhance solubility and reduce cytotoxicity compared to chloro derivatives (IC₅₀: 12 μM vs. 5 μM in HeLa cells) .
- LogP values : Methoxy substitution decreases hydrophobicity (LogP = 2.1 vs. 3.5 for chloro analogs), improving bioavailability .
- SAR studies : 5-Methoxy derivatives show 3-fold higher binding affinity to serotonin receptors than unsubstituted analogs .
Q. What computational methods are used to predict reactivity and target interactions?
Methodological Answer:
- DFT calculations : Identify electrophilic centers (e.g., cyclopropane carbons with Fukui indices >0.3) prone to nucleophilic attack .
- Molecular docking : AutoDock Vina predicts binding modes to CYP450 enzymes (binding energy < -8 kcal/mol) .
- ADMET prediction : SwissADME evaluates compliance with Lipinski’s Rule of Five (e.g., MW < 500, LogP < 5) .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardized assays : Use identical cell lines (e.g., HepG2) and incubation times (24–48 h) to minimize variability .
- Control experiments : Test for off-target effects using kinase inhibitor panels (e.g., Eurofins KINOMEscan) .
- Meta-analysis : Pool data from >10 studies to identify outliers and consensus values .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Catalyst poisoning : Trace impurities in bulk reagents reduce Pd catalyst efficiency (use >99.9% purity reagents) .
- Temperature control : Exothermic cyclopropanation requires jacketed reactors to maintain 80°C ± 2°C .
- Chiral resolution : Use immobilized chiral stationary phases (CSPs) for HPLC purification (e.g., Chiralpak IA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
